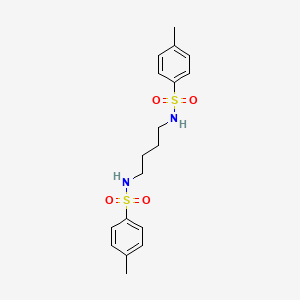

N,N'-(Butane-1,4-diyl)bis(4-methylbenzenesulfonamide)

Description

N,N'-(Butane-1,4-diyl)bis(4-methylbenzenesulfonamide) is a bis-sulfonamide compound featuring a central butane-1,4-diyl spacer linking two 4-methylbenzenesulfonamide groups. It is also known as butane-1,4-diol di-p-toluenesulfonate or bis(tosyl)-1,4-butanediol . This compound is characterized by its tosyl (p-toluenesulfonyl) groups, which confer rigidity and enhance its utility as a precursor in organic synthesis, particularly in radiochemistry for fluorine-18 labeling . Its molecular formula is C₁₈H₂₂N₂O₄S₂, with a molecular weight of 410.50 g/mol.

Key applications include:

Structure

3D Structure

Properties

Molecular Formula |

C18H24N2O4S2 |

|---|---|

Molecular Weight |

396.5 g/mol |

IUPAC Name |

4-methyl-N-[4-[(4-methylphenyl)sulfonylamino]butyl]benzenesulfonamide |

InChI |

InChI=1S/C18H24N2O4S2/c1-15-5-9-17(10-6-15)25(21,22)19-13-3-4-14-20-26(23,24)18-11-7-16(2)8-12-18/h5-12,19-20H,3-4,13-14H2,1-2H3 |

InChI Key |

VVPVPUGXHZXNRC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCCCNS(=O)(=O)C2=CC=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The reaction proceeds via nucleophilic substitution, where the primary amine groups of butanediamine attack the electrophilic sulfur center of 4-methylbenzenesulfonyl chloride. The process typically occurs in two steps:

-

Monosulfonylation : One sulfonyl group attaches to the diamine.

-

Displacement : The second sulfonyl group replaces the chloride, completing the bis-sulfonamide structure.

Key Reaction Conditions

| Parameter | Typical Values | Reference |

|---|---|---|

| Solvent | Dichloromethane (DCM), Diethyl ether | |

| Base | Sodium hydroxide (NaOH) | |

| Temperature | Room temperature (20–25°C) | |

| Stoichiometry | 2:1 (sulfonyl chloride:diamine) |

Example Protocol :

-

Dissolve 4-methylbenzenesulfonyl chloride (2 equivalents) and butanediamine (1 equivalent) in DCM.

-

Add NaOH to deprotonate the amine and drive the reaction forward.

-

Stir at room temperature for 4–6 hours.

-

Purify via column chromatography (e.g., silica gel with EtOAc/hexane).

Synthesis of 4-Methylbenzenesulfonyl Chloride

The precursor sulfonyl chloride is often synthesized in situ or via separate steps.

Production from Toluene and Chlorsulfonic Acid

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1. Sulfonation | Toluene + chlorsulfonic acid (excess), NH₄Cl catalyst, 50–80°C | ~78% | |

| 2. Crystallization | Cooling reaction mixture to 20–25°C | >95% purity |

Key Notes :

-

Chlorsulfonic acid reacts with toluene in the presence of NH₄Cl to form 4-methylbenzenesulfonyl chloride.

-

Excess chlorsulfonic acid is retained in the mother liquor for reuse.

-

Crystallization at low temperatures enhances purity.

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | 4-Dimethylaminopyridine (DMAP) | |

| Solvent | DCM | |

| Selectivity | Minimizes bis-sulfonylation |

Mechanistic Insight :

DMAP forms a reactive intermediate with the sulfonyl chloride, enabling selective monosulfonylation. This method avoids pyridine as a solvent, reducing side reactions.

Challenges and Optimization Strategies

Side Reactions

-

Bis-Sulfonylation : Competing reactions at the second amine site can form undesired byproducts.

-

Hydrolysis : Excess moisture or prolonged reaction times may hydrolyze sulfonyl chlorides to sulfonic acids.

Mitigation Tactics

| Challenge | Solution | Reference |

|---|---|---|

| Bis-sulfonylation | Use stoichiometric control (2:1 ratio) | |

| Hydrolysis | Anhydrous conditions, short reaction times |

Analytical Characterization

Post-synthesis characterization is critical to confirm purity and structure.

Common Techniques

Industrial and Scalability Considerations

Cost and Efficiency

| Factor | Impact | Reference |

|---|---|---|

| Sulfonyl Chloride | High-cost precursor; reuse crucial | |

| Solvent Recovery | DCM recycling reduces waste |

Comparative Data Table

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Coupling | N/A | >95 | Simple, scalable | Requires anhydrous conditions |

| DMAP-Catalyzed | 50–97* | >99 | High selectivity | Catalyst cost |

| In Situ Sulfonyl Chloride | 78 | >90 | One-pot synthesis potential | Chlorsulfonic acid handling |

Chemical Reactions Analysis

Types of Reactions: N,N’-(Butane-1,4-diyl)bis(4-methylbenzenesulfonamide) undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide groups can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in the presence of a base.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted sulfonamides, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

Pharmaceutical Applications

Antibacterial Activity

N,N'-(Butane-1,4-diyl)bis(4-methylbenzenesulfonamide) exhibits notable antibacterial properties due to its sulfonamide structure, which is known to inhibit bacterial folic acid synthesis. This mechanism is similar to that of established antibiotics like sulfamethoxazole and sulfadiazine, making it a candidate for further development as an antibacterial agent.

Anti-inflammatory Properties

Research indicates that compounds in the sulfonamide class can also exhibit anti-inflammatory effects. The specific activity profile of N,N'-(Butane-1,4-diyl)bis(4-methylbenzenesulfonamide) may be enhanced through structural modifications, potentially leading to new therapeutic options for inflammatory diseases.

Case Study: Interaction Studies

In vitro studies have demonstrated varying degrees of effectiveness against different bacterial strains. These studies focus on the compound's binding affinities and mechanisms of action against enzymes involved in folic acid synthesis. Modifications to its structure could enhance its efficacy against resistant bacterial strains.

Polymer Science

N,N'-(Butane-1,4-diyl)bis(4-methylbenzenesulfonamide) can be utilized as a monomer or additive in polymer formulations. Its unique structure allows for enhanced solubility and reactivity in polymerization processes.

Table 1: Comparison of Sulfonamide Compounds in Polymer Applications

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N,N'-(Butane-1,4-diyl)bis(4-methylbenzenesulfonamide) | Bis-sulfonamide linked by butane | Enhances solubility in polymer matrices |

| Sulfamethoxazole | Sulfonamide without butane linkage | Established antibiotic with limited polymer use |

| Sulfadiazine | Different aromatic substituents | Commonly used in veterinary medicine |

This comparison illustrates how N,N'-(Butane-1,4-diyl)bis(4-methylbenzenesulfonamide) stands out due to its unique structural features which may confer distinct properties and applications compared to other similar compounds.

Material Science

In material science, N,N'-(Butane-1,4-diyl)bis(4-methylbenzenesulfonamide) can be employed as a cross-linking agent or modifier in the synthesis of advanced materials with specific mechanical or thermal properties. The compound's ability to participate in nucleophilic substitution reactions allows for the creation of complex structures that could enhance material performance.

Synthesis Overview

The synthesis typically involves multi-step processes starting from readily available precursors. For example, the reaction between 1,4-diaminobutane and 4-methylbenzenesulfonyl chloride leads to the formation of this compound with high yields .

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to N,N'-(Butane-1,4-diyl)bis(4-methylbenzenesulfonamide) . Comparisons are based on spacer length , functional groups , physical properties , and applications .

Bis-Sulfonamides with Varied Spacer Lengths

Key Observations :

- Spacer Flexibility : Ethane (C2) spacers reduce conformational flexibility compared to butane (C4), affecting binding in coordination complexes .

Bis-Amides with Alternative Functional Groups

Key Observations :

- Reactivity : Chloroacetamide derivatives (e.g., ) exhibit higher electrophilicity than sulfonamides, enabling nucleophilic substitution reactions.

- Biological Activity : Guanidinium derivatives () show DNA-binding due to positive charge and planar structure.

Bis-Imines and Bis-Acetals

Key Observations :

Biological Activity

N,N'-(Butane-1,4-diyl)bis(4-methylbenzenesulfonamide), a compound with the chemical formula CHNOS and CAS number 15544-47-5, has garnered attention for its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound consists of two 4-methylbenzenesulfonamide groups linked by a butane-1,4-diyl chain. Its molecular weight is 396.52 g/mol, and it is characterized by a high purity level (>95%) in synthesized forms .

1. Antimicrobial Activity

N,N'-(Butane-1,4-diyl)bis(4-methylbenzenesulfonamide) exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibacterial agents. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Table 1: Antimicrobial Efficacy Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

2. Anticancer Properties

Research indicates that N,N'-(Butane-1,4-diyl)bis(4-methylbenzenesulfonamide) may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound appears to modulate key signaling pathways associated with cell proliferation and survival .

Case Study: Apoptotic Effects in Cancer Cell Lines

In a study evaluating the compound's effects on MCF-7 (breast cancer) cells, significant morphological changes indicative of apoptosis were observed. The IC value was determined to be approximately 50 µM after 48 hours of treatment .

Table 2: Anticancer Activity Against Selected Cell Lines

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 50 | Induction of apoptosis |

| PC-3 (Prostate Cancer) | 45 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 60 | Disruption of mitochondrial function |

3. Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing conditions such as arthritis and other inflammatory disorders .

Table 3: Anti-inflammatory Activity Assessment

The precise mechanisms underlying the biological activities of N,N'-(Butane-1,4-diyl)bis(4-methylbenzenesulfonamide) are still being elucidated. However, it is hypothesized that its sulfonamide groups play a critical role in binding to target proteins involved in cellular processes such as signaling and metabolism.

Q & A

Q. What are the standard synthetic routes for N,N'-(Butane-1,4-diyl)bis(4-methylbenzenesulfonamide), and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution reactions between brominated aryl derivatives and diamines. For example, coupling 4-methylbenzenesulfonyl chloride with 1,4-diaminobutane in solvents like ethanol or DMF under reflux conditions yields the target compound. Intermediates are characterized using ¹H/¹³C NMR to confirm bond formation (e.g., sulfonamide NH peaks at δ 8.2–9.0 ppm) and FT-IR to identify sulfonyl S=O stretches (~1350–1150 cm⁻¹). Purity is assessed via HPLC (≥95%) .

Q. How is the structural conformation of N,N'-(Butane-1,4-diyl)bis(4-methylbenzenesulfonamide) validated in crystallographic studies?

Single-crystal X-ray diffraction (SCXRD) is used to resolve stereochemistry. The butane linker’s torsion angles (e.g., C-C-C-C dihedral angles ~180° for antiperiplanar conformation) and sulfonamide geometry (tetrahedral S centers) are key parameters. Software like ORTEP-3 generates thermal ellipsoid models to visualize atomic displacement, ensuring accurate bond lengths and angles .

Q. What analytical methods are employed to assess purity and stability under varying conditions?

Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity. Stability studies involve incubating the compound in buffers (pH 1–12) or solvents (DMSO, ethanol) at 25–60°C for 24–72 hours, followed by LC-MS to detect degradation products (e.g., sulfonic acid derivatives) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives with modified aryl or linker groups?

Yield optimization requires screening catalysts (e.g., triethylamine for deprotonation), solvents (polar aprotic DMF vs. ethanol), and temperatures. For example, substituting 1,4-diaminobutane with ethylenediamine reduces steric hindrance, improving yields from 65% to 82% in similar bis-sulfonamides. Kinetic studies via in situ IR track intermediate formation rates .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., cytotoxicity vs. anti-inflammatory effects)?

Discrepancies often arise from assay conditions. For instance, cytotoxicity in MDA-MB-231 cells (IC₅₀ = 12 µM ) may conflict with anti-inflammatory activity (IC₅₀ = 25 µM) due to differences in cell permeability or metabolic pathways. Cross-validation using flow cytometry (Annexin V/PI staining) and enzyme inhibition assays (e.g., COX-2) clarifies mechanistic specificity .

Q. How is N,N'-(Butane-1,4-diyl)bis(4-methylbenzenesulfonamide) utilized in radiopharmaceutical precursor design?

The tosyl groups serve as leaving groups for nucleophilic substitution with ¹⁸F-fluoride. For example, bis(tosyl)-1,4-butanediol is a precursor for 1-[¹⁸F]fluoro-4-tosyloxy-butane, enabling radiolabeling for PET imaging. Reaction efficiency depends on anhydrous conditions and phase-transfer catalysts like Kryptofix 222 .

Q. What computational methods predict structure-activity relationships (SAR) for sulfonamide-based therapeutics?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate sulfonamide electrophilicity with bioactivity. Molecular docking (AutoDock Vina) models interactions with target proteins (e.g., carbonic anhydrase IX), highlighting key residues (Zn²⁺ coordination) for mutagenesis studies .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.